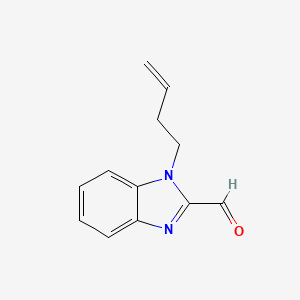
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of the but-3-en-1-yl group and the carbaldehyde functional group in this compound makes it a unique and versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde typically involves the reaction of benzimidazole derivatives with but-3-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or copper complexes can be used to facilitate the reaction under milder conditions. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve product yields.
化学反应分析
Types of Reactions
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The but-3-en-1-yl group can undergo substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 1-(But-3-en-1-yl)-1H-benzimidazole-2-carboxylic acid.
Reduction: 1-(But-3-en-1-yl)-1H-benzimidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating infections and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized benzimidazole derivatives.
作用机制
The mechanism of action of 1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It can also induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death. The compound’s ability to modulate cellular pathways makes it a promising candidate for therapeutic applications.
相似化合物的比较
1-(But-3-en-1-yl)-1H-benzimidazole-2-carbaldehyde can be compared with other similar compounds such as:
1H-Benzimidazole-2-carbaldehyde: Lacks the but-3-en-1-yl group, making it less versatile in chemical reactions.
1-(But-3-en-1-yl)-1H-imidazole: Similar structure but lacks the benzimidazole ring, resulting in different chemical properties and biological activities.
1-(But-3-en-1-yl)-1H-indole-2-carbaldehyde: Contains an indole ring instead of a benzimidazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the benzimidazole ring, but-3-en-1-yl group, and carbaldehyde functional group, which provides a wide range of chemical and biological activities.
属性
CAS 编号 |
819872-20-3 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC 名称 |
1-but-3-enylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h2,4-7,9H,1,3,8H2 |
InChI 键 |
WTFKFXSXTFVJKG-UHFFFAOYSA-N |
规范 SMILES |
C=CCCN1C2=CC=CC=C2N=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
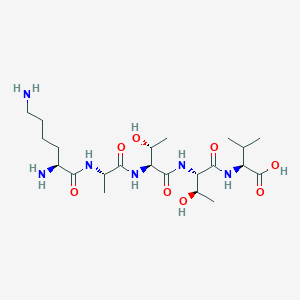

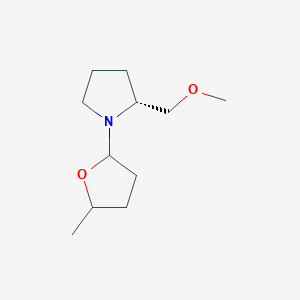
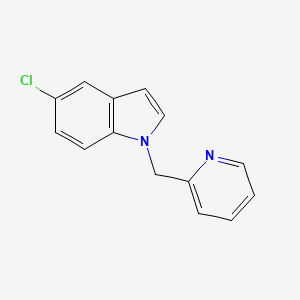
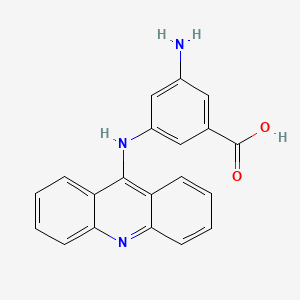
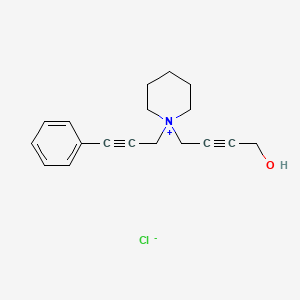

![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
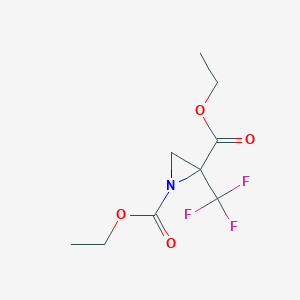
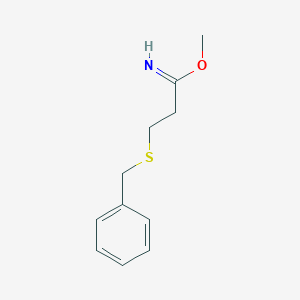
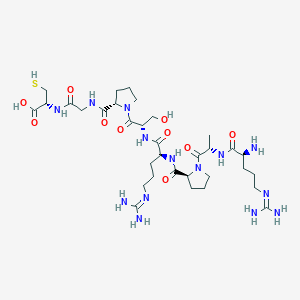
![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)
